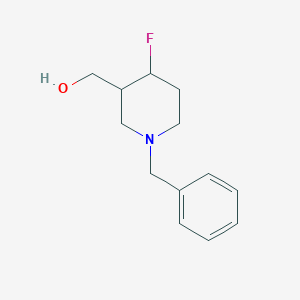

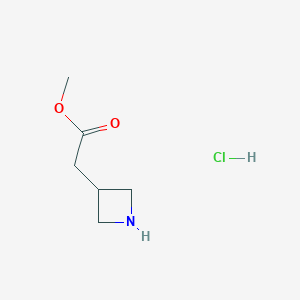

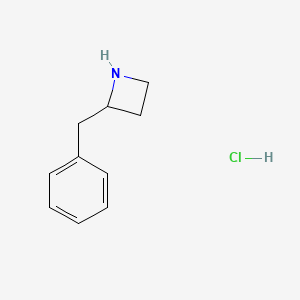

![molecular formula C14H20ClF3N2 B1377644 3-プロピル-1-[3-(トリフルオロメチル)フェニル]ピペラジン塩酸塩 CAS No. 1443980-71-9](/img/structure/B1377644.png)

3-プロピル-1-[3-(トリフルオロメチル)フェニル]ピペラジン塩酸塩

説明

3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine is a compound with the CAS Number: 1432680-85-7 . It is a derivative of piperazine . The compound is used as an intermediate in chemical synthesis .

Molecular Structure Analysis

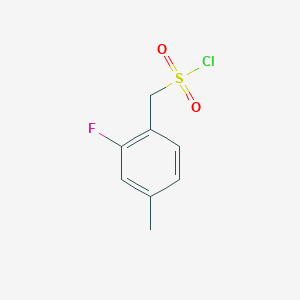

The molecular formula of 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine is C14H19F3N2 . The compound has a molecular weight of 272.31 .Physical and Chemical Properties Analysis

3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine is available as either a base or the hydrochloride salt . The base form is a slightly viscous yellowish liquid, while the hydrochloride salt is a white solid .科学的研究の応用

3-プロピル-1-[3-(トリフルオロメチル)フェニル]ピペラジン塩酸塩:包括的な分析:

薬理学的効果

この化合物は、TFMPPとしても知られており、さまざまな薬理学的効果を示します。それは速度抑制特性を有し、隔離誘発行動欠損を防ぐことができ、高用量では不安解消薬として作用します。 さらに、それは抗攻撃効果を有し、運動を抑制し、発熱を誘発し、呼吸抑制を引き起こし、概日システムを干渉し、食欲不振につながります .

セロトニン放出

TFMPPは、セロトニンの放出を選択的に促進することが知られています。 1-ベンジルピペラジンと組み合わせると、セロトニンとドーパミンの両方のレベルを上昇させることができ、MDMAの効果を模倣します .

法医学的応用

その独自の化学的性質により、TFMPPは法医学的応用で使用されています。 それはパーティピルや粉末で特定されており、法中毒学の対象となる可能性があります .

臨床研究

臨床研究環境では、TFMPPは臨床中毒学、法医学分析、尿薬物検査、または製薬研究のLC/MSまたはGC/MSアプリケーションで使用されます。 これは、薬物代謝と相互作用のさまざまな側面を研究するための貴重な化合物です .

レクリエーション薬物代替品

TFMPPは、違法に「リーガルX」というストリートネームで販売されており、レクリエーション薬物および刺激剤と見なされています。 これは、ベンジルピペラジンまたはBZPの構造類似体です .

代謝研究

TFMPPの代謝はラットで記述されており、研究目的で使用した場合のその薬物動態とヒトの代謝への潜在的な影響についての洞察を提供します .

化学的性質分析

研究者は、3-プロピル-1-[3-(トリフルオロメチル)フェニル]ピペラジン塩酸塩を使用して、融点、沸点、密度、分子式、分子量などの化学的性質を研究します。 この分析は、新しい医薬品やその他の化学的用途の開発に役立ちます .

薬物-薬物相乗作用

TFMPPと他の薬物の相互作用は、薬物-薬物相乗作用による発作を引き起こす可能性があります。 この側面は、ポリファーマシーの影響と潜在的な薬物相互作用を研究するための重要な化合物にします .

作用機序

Target of Action

The primary targets of 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride are serotonin receptors . It acts on serotonin receptors 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A and 5-HT2C . These receptors play a crucial role in regulating mood, anxiety, and happiness.

Mode of Action

3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride interacts with its targets by functioning as a full agonist at all sites except the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . This means it binds to these receptors and activates them, leading to an increase in the effect of serotonin.

Biochemical Pathways

The compound affects the serotonin pathway, which is a critical biochemical pathway in the body. Serotonin is a neurotransmitter that helps regulate mood and social behavior, appetite and digestion, sleep, memory, and sexual desire and function. By acting on serotonin receptors, 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride can influence these physiological processes .

Pharmacokinetics

It is known that the compound is metabolized in the liver

Result of Action

The molecular and cellular effects of 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride’s action include changes in mood, anxiety levels, and other physiological processes regulated by serotonin . For example, it has been found to produce anxiety-like responses, alter thermoregulation, and have weak effects on the cardiovascular system .

生化学分析

Biochemical Properties

3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. It has been shown to bind to serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C . These interactions suggest that the compound may influence serotonin signaling pathways, which are crucial for regulating mood, cognition, and other physiological processes. Additionally, 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride has been found to interact with the serotonin transporter (SERT), promoting the release of serotonin .

Cellular Effects

The effects of 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride on various cell types and cellular processes are profound. It has been observed to reduce locomotor activity and produce aversive effects in animal models . This compound influences cell signaling pathways by modulating serotonin receptor activity, which can lead to changes in gene expression and cellular metabolism. The impact on serotonin signaling pathways suggests potential effects on mood regulation, anxiety, and other neuropsychological functions.

Molecular Mechanism

At the molecular level, 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride exerts its effects through binding interactions with serotonin receptors and the serotonin transporter . It functions as a full agonist at several serotonin receptor sites, except for the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . These binding interactions result in the modulation of serotonin release and reuptake, influencing various downstream signaling pathways and gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable, with consistent effects observed in both in vitro and in vivo studies . Long-term exposure to the compound may lead to sustained changes in serotonin signaling and associated cellular processes.

Dosage Effects in Animal Models

The effects of 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride vary with different dosages in animal models. At lower doses, the compound may produce mild effects on serotonin signaling and behavior. At higher doses, it can lead to significant alterations in locomotor activity, anxiety-like behaviors, and other neuropsychological effects . Toxic or adverse effects, such as seizures and respiratory depression, have been observed at high doses .

Metabolic Pathways

3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride is metabolized primarily in the liver, involving enzymes such as CYP2D6, CYP1A2, and CYP3A4 . These metabolic pathways lead to the formation of various metabolites, which may also contribute to the compound’s overall pharmacological effects. The interaction with these enzymes suggests potential effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with the serotonin transporter (SERT), facilitating its uptake and distribution within serotonergic neurons . This interaction influences the compound’s localization and accumulation in specific tissues, particularly in the brain.

Subcellular Localization

The subcellular localization of 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride is primarily within serotonergic neurons, where it interacts with serotonin receptors and transporters . The compound’s activity and function are influenced by its localization within these neurons, affecting serotonin release and reuptake. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments.

特性

IUPAC Name |

3-propyl-1-[3-(trifluoromethyl)phenyl]piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F3N2.ClH/c1-2-4-12-10-19(8-7-18-12)13-6-3-5-11(9-13)14(15,16)17;/h3,5-6,9,12,18H,2,4,7-8,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUMIENLAHBJOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

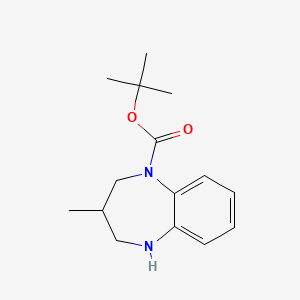

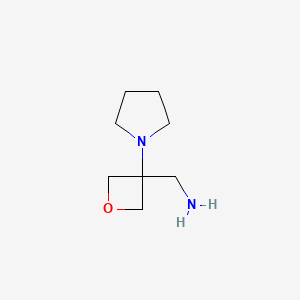

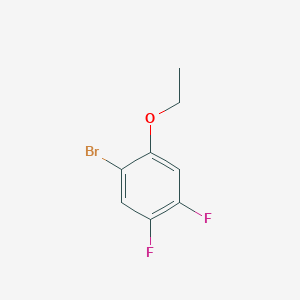

![5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1377579.png)